molecular formula C19H20BrNO B1293340 3'-Bromo-2-piperidinomethyl benzophenone CAS No. 898773-03-0

3'-Bromo-2-piperidinomethyl benzophenone

Cat. No.: B1293340
CAS No.: 898773-03-0
M. Wt: 358.3 g/mol
InChI Key: PPYBMWUCGNYYDW-UHFFFAOYSA-N
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Description

3'-Bromo-2-piperidinomethyl benzophenone (CAS 898773-03-0) is a chemical compound with the molecular formula C19H20BrNO and a molecular weight of 358.27 g/mol . This benzophenone derivative is characterized by a bromo-substituted aromatic ring and a piperidinomethyl side chain, a structure frequently explored in medicinal chemistry for the development of pharmacologically active molecules . The piperidine moiety is a common feature in compounds designed to interact with biological systems, often serving as an important building block for various therapeutic agents . As a specialist chemical intermediate, its primary value lies in its application in organic synthesis and pharmaceutical research, particularly in the construction of more complex molecules for biological screening . This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material adhering to all appropriate laboratory safety protocols.

Properties

IUPAC Name

(3-bromophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO/c20-17-9-6-8-15(13-17)19(22)18-10-3-2-7-16(18)14-21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYBMWUCGNYYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643587
Record name (3-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-03-0
Record name (3-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 2 Piperidinomethyl Benzophenone and Analogs

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3'-Bromo-2-piperidinomethyl benzophenone (B1666685) logically begins with the disconnection of the piperidinomethyl group. This C-N bond cleavage points to a precursor such as 2-(halomethyl)-3'-bromobenzophenone, which could react with piperidine (B6355638) via a nucleophilic substitution. This simplifies the primary target to a substituted benzophenone intermediate.

Further disconnection of the benzophenone core at the carbonyl bridge reveals two main synthetic paradigms. The first is a Friedel-Crafts acylation, which would involve disconnecting one of the aryl rings from the carbonyl carbon. This suggests two potential pathways:

Route A: Acylation of bromobenzene (B47551) with 2-methylbenzoyl chloride, followed by benzylic halogenation.

Route B: Acylation of toluene (B28343) with 3-bromobenzoyl chloride, also followed by benzylic halogenation.

The second major disconnection strategy involves a carbon-carbon bond formation catalyzed by a transition metal. This approach would couple two aryl fragments, such as an arylboronic acid with an aryl halide or acyl chloride, to construct the diaryl ketone skeleton.

Classical and Modern Approaches to Benzophenone Synthesis

The synthesis of the benzophenone scaffold is a cornerstone of organic chemistry, with a variety of established and contemporary methods available.

Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netscribd.comgoogle.com In the context of synthesizing the 2-methyl-3'-bromobenzophenone intermediate, one could react bromobenzene with 2-methylbenzoyl chloride. chegg.com However, a significant challenge in Friedel-Crafts reactions is controlling regioselectivity, as the reaction can yield a mixture of ortho, meta, and para isomers. The directing effects of the substituents on both the arene and the acyl chloride must be carefully considered. To circumvent some of these issues, alternative catalysts and solvent systems, such as ionic liquids, have been explored to improve yields and catalytic activity. researchgate.net

Reactant 1Reactant 2CatalystKey Features
Arene (e.g., Bromobenzene)Acyl Halide (e.g., 2-Methylbenzoyl Chloride)Lewis Acid (e.g., AlCl₃, FeCl₃)Classical method; potential for isomeric mixtures; requires stoichiometric catalyst.
AreneCarboxylic AcidAlPW₁₂O₄₀Solvent-free conditions; uses a stable and non-hygroscopic catalyst. organic-chemistry.org

Modern synthetic methods often employ transition-metal catalysts, particularly palladium, to achieve highly selective C-C bond formation under milder conditions than classical methods. pkusz.edu.cn

Suzuki-Miyaura Coupling: This powerful reaction couples an organoboron species (like an arylboronic acid) with an organohalide. wikipedia.orglibretexts.org The synthesis of the benzophenone core could be achieved by coupling 3-bromophenylboronic acid with 2-methylbenzoyl chloride or, alternatively, 2-methylphenylboronic acid with 3-bromobenzoyl chloride. organic-chemistry.orgmdpi.com This method offers excellent functional group tolerance and high regioselectivity. The general mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the diaryl ketone. libretexts.org

Other Coupling Reactions: Besides Suzuki coupling, other palladium-catalyzed reactions are also effective. The Fukuyama coupling utilizes a thioester and an organozinc reagent. rsc.org Additionally, methods involving the C-H activation of aldehydes to react with aryl halides provide a direct route to diaryl ketones. researchgate.netacs.org These advanced techniques expand the toolkit for constructing complex benzophenone structures.

Reaction NameCoupling PartnersCatalyst System (Typical)Advantages
Suzuki-Miyaura CouplingArylboronic Acid + Acyl Chloride/Aryl HalidePd(0) complex (e.g., Pd(PPh₃)₄), BaseHigh selectivity, mild conditions, functional group tolerance. mdpi.comorganic-chemistry.org
Fukuyama CouplingAryl Thioester + Organozinc ReagentPd(dba)₂Good for unsymmetrical diaryl ketones. rsc.org
C-H ActivationAldehyde + Aryl HalidePalladium acetate, Picolinamide ligandDirect functionalization of aldehyde C-H bond. acs.org

Multi-component reactions (MCRs), which combine three or more starting materials in a single step, offer high efficiency and atom economy. While less common for the direct synthesis of simple benzophenones, certain benzannulation strategies can construct highly substituted aromatic rings. For example, cascade reactions involving arylmethyl ketones and aromatic aldehydes under basic conditions can build a 2,4,6-trisubstituted benzophenone core in a single vessel without transition metals. researchgate.net

Methods for Introducing the Piperidinomethyl Moiety

After the successful synthesis of the 2-methyl-3'-bromobenzophenone intermediate, the next crucial step is the introduction of the piperidinomethyl group at the 2-position. This is typically accomplished in two stages: benzylic halogenation followed by nucleophilic substitution.

The introduction of the piperidine ring is most commonly achieved via a nucleophilic substitution reaction. diva-portal.org First, the methyl group of the 2-methyl-3'-bromobenzophenone intermediate is halogenated, typically brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, to form 2-(bromomethyl)-3'-bromobenzophenone. prepchem.com

This benzylic bromide is an excellent electrophile. It readily reacts with piperidine, which acts as a nucleophile, to displace the bromide and form the final C-N bond of 3'-Bromo-2-piperidinomethyl benzophenone. diva-portal.orgchemicalforums.com The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or DMF, often with a non-nucleophilic base such as potassium carbonate to neutralize the HBr generated during the reaction. researchgate.net

ElectrophileNucleophileSolvent (Typical)Base (Optional)Reaction Type
2-(Bromomethyl)-3'-bromobenzophenonePiperidineAcetonitrile, DMFK₂CO₃, Et₃NSₙ2 Substitution

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. youtube.comresearchgate.net This method can be applied intramolecularly to form cyclic amines like piperidines from suitable amino-aldehyde or amino-ketone precursors. masterorganicchemistry.com

A powerful variant of this strategy is the double reductive amination (DRA) of dicarbonyl compounds, which provides a direct route to the piperidine skeleton. chim.it For the synthesis of 2-substituted piperidines, a 1,5-dicarbonyl compound can react with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent to yield the piperidine ring in a single step.

Key to the success of one-pot reductive aminations is the choice of reducing agent. Mild hydride reagents are required that selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound. harvard.edu Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed for this purpose due to their enhanced reactivity toward protonated imines over ketones or aldehydes. masterorganicchemistry.comharvard.edu

Reducing AgentTypical ConditionsKey Features
Sodium Cyanoborohydride (NaBH₃CN)pH 6-7, MeOHSelectively reduces iminium ions in the presence of carbonyls. masterorganicchemistry.comharvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃)AcOH, CH₂Cl₂ or DCEMild and effective; avoids the use of cyanide. masterorganicchemistry.comharvard.edu
Catalytic Hydrogenation (H₂/Catalyst)H₂, Pd/C, PtO₂, etc."Green" method, but may require higher pressures and can reduce other functional groups. pearson.com

A biocatalytic approach using transaminases offers a stereoselective alternative. In this method, ω-chloro-ketones are converted into chiral ω-chloro-amines by a transaminase enzyme. The resulting intermediate then undergoes spontaneous intramolecular cyclization to afford enantiomerically enriched 2-substituted piperidines. nih.govacs.org This enzymatic process provides access to both (R)- and (S)-enantiomers with high enantiomeric excess by selecting the appropriate transaminase. nih.govacs.org

Intramolecular Cyclization Pathways for Piperidine Ring Formation

The formation of the piperidine ring via intramolecular cyclization is a versatile and widely used strategy. This approach involves a precursor molecule containing both the nitrogen atom and a reactive moiety, which are then brought together to form a new carbon-nitrogen or carbon-carbon bond, completing the six-membered ring.

Asymmetric Synthesis Approaches

The development of asymmetric methods to produce enantiomerically pure piperidines is of paramount importance. A prominent strategy involves the asymmetric hydrogenation of pyridine (B92270) derivatives. For instance, 2-alkylpyridines can be converted to N-benzylpyridinium salts and then subjected to iridium-catalyzed asymmetric hydrogenation using chiral phosphine (B1218219) ligands like MeO-BoQPhos. This approach yields chiral 2-alkylpiperidines with high levels of enantioselectivity (up to 93:7 er). nih.gov

Similarly, the asymmetric hydrogenation of 2-pyridine ketones, which are direct precursors to benzophenone analogs, has been achieved. nih.gov Using a rhodium catalyst with a chiral BINAPINE ligand, various 2-pyridine ketones can be reduced to chiral secondary alcohols with excellent enantiomeric excesses (up to 99% ee) under mild conditions. nih.gov Subsequent oxidation of the alcohol would provide the desired chiral benzoylpiperidine.

PrecursorCatalyst SystemProductEnantioselectivity (ee or er)
N-Benzyl-2-alkylpyridinium salt[Ir(COD)Cl]₂ / MeO-BoQPhosChiral N-Benzyl-2-alkylpiperidineUp to 93:7 er nih.gov
N-Benzyl-2-phenylpyridinium bromide[{Ir(cod)Cl}₂] / (R)-SynPhos(R)-N-Benzyl-2-phenylpiperidine92% ee dicp.ac.cn
2-Acylpyridine[Rh(COD)Binapine]BF₄Chiral 2-PyridylmethanolUp to 99% ee nih.gov

Another innovative method involves a transaminase-triggered cyclization of ω-chloroketones, which generates chiral amines that cyclize in situ to form optically active 2-substituted piperidines. nih.govacs.org

Metal-Catalyzed Cyclizations

Transition metal catalysis provides a powerful toolkit for constructing the piperidine ring. Various metals, including palladium, rhodium, and gold, have been employed to catalyze intramolecular cyclizations of unsaturated amine precursors.

Palladium-Catalyzed Cyclizations: Wacker-type aerobic oxidative cyclization of alkenes containing a tethered amine can produce piperidines. This method often utilizes a Pd(II) catalyst to activate the alkene for nucleophilic attack by the nitrogen atom.

Rhodium-Catalyzed Hydroamination: Intramolecular hydroamination of aminoalkenes, catalyzed by rhodium complexes such as [Rh(COD)(DPPB)]BF₄, can form 3-arylpiperidines in high yield.

Gold-Catalyzed Cyclizations: Gold catalysts are effective in activating alkynes and allenes toward nucleophilic attack. This has been applied to the intramolecular cyclization of enynyl esters, which proceeds through a tandem acyloxy migration and [3+2] cycloaddition to furnish polyfunctionalized piperidines.

Electrophilic Cyclization Methods

Electrophilic cyclization involves the activation of a carbon-carbon multiple bond by an electrophile, triggering a subsequent nucleophilic attack by an internal amine to form the piperidine ring.

Iodocyclization: The reaction of unsaturated N-tosylamides with an iodine source (e.g., I₂ or KI/Oxone) can generate an iodonium (B1229267) ion intermediate, which is then trapped by the sulfonamide nitrogen to yield iodinated piperidines.

Aza-Prins Cyclization: This reaction involves the condensation of an N-tosyl homoallylamine with a carbonyl compound, typically an aldehyde, in the presence of a Lewis acid like AlCl₃. The resulting iminium ion undergoes cyclization to afford trans-2-substituted-4-halopiperidines with good diastereoselectivity.

Radical Cyclization Approaches

Radical cyclizations offer a complementary approach to forming the piperidine ring, often under mild conditions and with high tolerance for various functional groups. These reactions proceed via the generation of a radical species that cyclizes onto a tethered unsaturated group.

One common method involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. This approach can lead to the formation of 2,4,5-trisubstituted piperidines with high diastereoselectivity. researchgate.net Radicals can be generated from various precursors, such as alkyl halides, using radical initiators (e.g., AIBN) and a mediator like tributyltin hydride.

More modern approaches utilize photoredox catalysis to generate radicals under visible light irradiation. For example, aryl radicals formed from aryl halides can undergo cyclization onto a pendant olefin to construct spirocyclic piperidines. pearson.com Electrochemical methods also provide a green route for radical generation and subsequent cyclization. dicp.ac.cn

Hydrogenation of Pyridine Precursors

The catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for synthesizing piperidine derivatives. researchgate.net This strategy is particularly relevant for the synthesis of 2-piperidinomethyl benzophenone analogs, as the corresponding (3-bromophenyl)(pyridin-2-yl)methanone precursor can be readily prepared via established methods like Friedel-Crafts acylation.

The reduction of the pyridine ring typically requires forcing conditions (high pressure and/or temperature) due to its aromatic stability. However, various catalytic systems have been developed to effect this transformation under milder conditions.

Heterogeneous Catalysis: Catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are commonly used. Hydrogenation with PtO₂ in glacial acetic acid has been shown to reduce a range of substituted pyridines at room temperature under hydrogen pressures of 50-70 bar. researchgate.netasianpubs.org

Homogeneous Catalysis: Homogeneous catalysts, particularly those based on iridium and rhodium, are often used for asymmetric hydrogenations to produce chiral piperidines, as discussed previously. nih.govdicp.ac.cn

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate (B1220265), in place of gaseous hydrogen. For example, using ammonium formate with a Pd/C catalyst can efficiently reduce pyridine N-oxides to piperidines.

CatalystHydrogen SourceConditionsSubstrate Scope
PtO₂ (Adams' catalyst)H₂ (50-70 bar)Glacial Acetic Acid, RTVarious substituted pyridines asianpubs.org
Pd/CAmmonium FormateRefluxPyridine N-Oxides
Borane (e.g., B(C₆F₅)₃)Ammonia BoraneToluene, 100 °CVarious substituted pyridines
[Ir(COD)Cl]₂ / LigandH₂ (600 psi)PhMe/CH₂Cl₂, 28 °CN-Benzylpyridinium Salts dicp.ac.cn

The choice of catalyst and conditions can be crucial, especially when other reducible functional groups, such as the ketone in a benzophenone moiety or a bromo substituent, are present. Careful optimization is often required to achieve selective reduction of the pyridine ring.

Amide Linkage Formations in Piperidine-Benzophenone Conjugates

The covalent linking of a piperidine ring to a benzophenone scaffold can be achieved through the formation of a stable amide bond. This transformation is a cornerstone of medicinal chemistry, often employed to connect different pharmacophores. The synthesis of piperidine-appended benzophenone analogs via an amide linkage typically involves the reaction of a carboxylic acid-functionalized benzophenone with an amino-functionalized piperidine, or vice versa. The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. luxembourg-bio.com This is accomplished using a variety of coupling reagents.

Commonly used methods involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine. To improve efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included.

Another major class of reagents includes phosphonium (B103445) and uronium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or tetrafluoroborate (B81430) (TBTU). researchgate.net For instance, the synthesis of certain piperidine-conjugated benzophenone analogs has been successfully carried out using TBTU in the presence of a mild base like lutidine in a dry solvent such as dichloromethane (B109758) (DCM). researchgate.net These reagents convert the carboxylic acid into an activated ester in situ, facilitating a smooth and high-yielding reaction with the amine component. The choice of coupling reagent and reaction conditions is critical and depends on the specific substrates' complexity and sensitivity. luxembourg-bio.com

Coupling Reagent ClassExample ReagentsTypical ConditionsByproducts
Carbodiimides DCC, EDCIDCM or DMF, often with HOBt/DMAPInsoluble ureas (e.g., DCU), which can be filtered off
Uronium/Aminium Salts HBTU, HATU, TBTUAprotic polar solvents (DMF, NMP), base (DIPEA, Lutidine)Water-soluble tetramethylurea
Phosphonium Salts BOP, PyBOPAprotic polar solvents (DMF, NMP), base (DIPEA)Hexamethylphosphoramide (HMPA) - a carcinogen
Other CDI, T3PVarious aprotic solventsImidazole, phosphonic acid derivatives

Strategies for Bromination at the 3'-Position

Achieving regioselective bromination at the 3'-position (meta-position) of the second phenyl ring of the benzophenone core is a critical step that dictates the final structure of the target compound. The strategy for introducing the bromine atom can vary significantly, from direct halogenation of the benzophenone skeleton to building the molecule from an already brominated precursor.

Direct Electrophilic Aromatic Bromination

Direct bromination of an existing benzophenone structure occurs via an electrophilic aromatic substitution mechanism. msu.edulibretexts.org In this reaction, benzene (B151609) or a substituted benzene ring is attacked by an electrophile, in this case, a bromine cation or its equivalent, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com The reaction typically requires a catalyst, such as a Lewis acid like ferric bromide (FeBr₃), to polarize the bromine molecule (Br₂) and generate a sufficiently strong electrophile (Br⁺) to overcome the aromatic stability of the benzene ring. libretexts.orglibretexts.org

The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the aromatic ring. The benzoyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, if the unsubstituted phenyl ring of benzophenone is targeted, bromination would preferentially occur at the meta-positions (3 and 5). However, achieving selective 3'-bromination on the second ring requires careful consideration of any other substituents present, which may exert competing directing effects. vedantu.com For instance, the hydroxyl group in p-hydroxybenzophenone is an activating, ortho-, para-directing group, which would direct an incoming electrophile to the positions ortho to it. vedantu.comaskfilo.com N-Bromosuccinimide (NBS) is another common reagent used for electrophilic aromatic bromination, often providing milder reaction conditions. nih.gov

Bromine Incorporation via Precursor Modification

An alternative and often more controlled strategy is to introduce the bromine atom onto a precursor molecule before the benzophenone skeleton is assembled. This approach circumvents the potential regioselectivity issues associated with direct bromination of the larger, more complex benzophenone molecule. A common method involves a Friedel-Crafts acylation reaction. nih.gov

In this synthetic route, a brominated aromatic compound, such as 3-bromobenzoyl chloride or 3-bromobenzoic acid, is reacted with an appropriate aromatic substrate (like the one containing the piperidinomethyl group) in the presence of a Lewis acid catalyst (e.g., AlCl₃). nih.gov Alternatively, a brominated benzene derivative can be acylated with a suitable benzoyl chloride. For example, a new series of benzophenone derivatives was synthesized by first brominating 1,3,5-trimethoxy benzene and then performing a Friedel-Crafts acylation to form the desired benzophenone structure. nih.gov This method ensures that the bromine atom is precisely located at the desired 3'-position in the final product.

Regioselective Bromination Techniques

Controlling the position of bromination is paramount for the synthesis of a specific isomer like this compound. Regioselective techniques often rely on a deep understanding of substituent effects and the choice of brominating agent and reaction conditions. Theoretical analysis using ab initio calculations can be employed to predict the positional selectivity in electrophilic aromatic brominations, and these calculations often align well with experimental results. nih.gov

The choice of solvent can also influence selectivity. For example, the reaction of p-hydroxybenzophenone with bromine in carbon tetrachloride yields 3-bromo-4-hydroxy benzophenone. askfilo.com For complex molecules, protecting groups can be used to block more reactive sites, thereby directing the electrophile to the desired position. After the bromination step, the protecting group can be removed. The development of specific catalysts that can favor substitution at a particular position through steric or electronic interactions is an active area of research that holds promise for improving regioselectivity.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes. hilarispublisher.comhilarispublisher.com This involves minimizing waste, using less hazardous substances, employing safer solvents, and improving energy efficiency. In the context of synthesizing benzophenone derivatives, several green approaches can be considered.

One key principle is the use of alternative and safer solvents. For example, research has demonstrated the use of ethyl alcohol as a greener alternative solvent for the photoreduction of benzophenone, replacing more hazardous options. hilarispublisher.comresearchgate.net Another principle is the use of alternative energy sources. Solar energy can be harnessed for photochemical reactions, such as the photo-reduction of benzophenone to benzopinacol, which utilizes sunlight as a sustainable energy source and avoids the need for conventional heating. egrassbcollege.ac.in While this specific reaction is not a direct synthesis of the target molecule, the principle of using photocatalysis or alternative energy can be applied to various steps in a synthetic route. The design of chemical processes that reduce or eliminate the generation of hazardous substances is a fundamental goal of green chemistry. hilarispublisher.comresearchgate.net

Green Chemistry PrincipleApplication in Benzophenone SynthesisExample
Safer Solvents Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives.Using ethanol (B145695) or acetonitrile as a reaction solvent. hilarispublisher.comscielo.br
Energy Efficiency Utilizing alternative energy sources to reduce reliance on fossil fuels.Conducting photochemical reactions using sunlight. egrassbcollege.ac.in
Atom Economy Designing syntheses to maximize the incorporation of all materials used in the process into the final product.Using catalytic reactions over stoichiometric reagents.
Waste Prevention Preventing waste generation is better than treating or cleaning up waste after it has been created.Developing one-pot synthesis protocols to reduce separation steps and solvent use. nih.gov

Optimization of Reaction Conditions and Yields

To ensure an efficient and cost-effective synthesis, the optimization of reaction conditions is crucial. This process involves systematically varying parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts to find the combination that provides the highest yield and purity of the desired product.

For instance, in the synthesis of related heterocyclic compounds, studies have shown that reaction time can be significantly reduced without impacting conversion and selectivity. scielo.br An initial reaction time of 20 hours might be optimized down to 4 hours by adjusting other parameters like solvent and oxidant concentration. scielo.br The choice of solvent is also critical; a solvent like acetonitrile might provide a better balance between substrate conversion and reaction selectivity compared to more traditional solvents like dichloromethane or benzene. scielo.br

The concentration and nature of catalysts or reagents are also key variables. In bromination reactions, the molar ratio of the brominating agent to the substrate must be carefully controlled to minimize the formation of di- and poly-brominated by-products. google.com Similarly, in coupling reactions, the amount of coupling agent and base can be fine-tuned to maximize the yield of the desired amide. The systematic optimization of these factors leads to a more robust and efficient synthetic protocol.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 Piperidinomethyl Benzophenone

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 3'-Bromo-2-piperidinomethyl benzophenone (B1666685) would be characterized by several key absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which is characteristic of the benzophenone core. Due to conjugation with the two aromatic rings, this peak is expected to appear in the region of 1650-1670 cm⁻¹.

The aromatic rings will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of the bromo-substituent on one of the phenyl rings can influence the pattern of the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range, which can provide information about the substitution pattern.

The piperidinomethyl group introduces characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine in the piperidine (B6355638) ring is expected to appear in the 1000-1200 cm⁻¹ region. The C-Br stretching vibration will be observed at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for 3'-Bromo-2-piperidinomethyl Benzophenone

Wavenumber (cm⁻¹)IntensityAssignment
> 3000Medium-WeakAromatic C-H Stretch
< 3000MediumAliphatic C-H Stretch
1650-1670StrongC=O Stretch (Ketone)
1450-1600Medium-StrongAromatic C=C Stretch
1000-1200MediumC-N Stretch
500-600Medium-WeakC-Br Stretch

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds, such as the aromatic C=C bonds, often produce stronger signals. The symmetric vibrations of the aromatic rings are particularly Raman active and can provide further details on the substitution pattern. The C-Br bond is also expected to show a characteristic Raman signal. The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H NMR spectrum of this compound would display distinct signals corresponding to the different types of protons in the molecule. The aromatic region, typically between 7.0 and 8.0 ppm, would be complex due to the presence of two substituted phenyl rings. The protons on the bromo-substituted ring and the piperidinomethyl-substituted ring will have different chemical shifts and coupling patterns.

The piperidinomethyl group will give rise to several signals in the aliphatic region. The methylene (B1212753) bridge protons (-CH₂-) connecting the piperidine ring to the benzophenone core would likely appear as a singlet around 3.5-4.0 ppm. The protons on the piperidine ring itself would show a set of multiplets in the 1.5-3.0 ppm range.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.0 - 8.0Multiplet9HAromatic Protons
3.5 - 4.0Singlet2H-CH₂- (bridge)
2.5 - 3.0Multiplet4HPiperidine Protons (α to N)
1.5 - 2.0Multiplet6HPiperidine Protons (β, γ to N)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the ketone is expected to have a chemical shift in the range of 190-200 ppm. The aromatic carbons will appear in the 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the piperidinomethyl group will be found in the aliphatic region, with the bridging methylene carbon appearing around 60-70 ppm, and the piperidine carbons resonating between 20 and 60 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
190 - 200C=O (Ketone)
120 - 140Aromatic Carbons
60 - 70-CH₂- (bridge)
20 - 60Piperidine Carbons

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between adjacent protons on the aromatic rings and within the piperidine ring, helping to trace out the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the bridging methylene protons would correlate with the signal for the bridging methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. For example, the bridging methylene protons would be expected to show a correlation to the carbonyl carbon and to several carbons in the adjacent aromatic ring.

By integrating the data from these various spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for this compound is C₁₉H₂₀BrNO. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively), the molecular ion in the mass spectrum will appear as a characteristic doublet (M and M+2 peaks) of nearly equal intensity. docbrown.info

The calculated exact masses for the protonated molecular ions [M+H]⁺ are presented below.

IsotopeMolecular FormulaCalculated Exact Mass (m/z)
Bromine-79[C₁₉H₂₁⁷⁹BrNO]⁺358.0801
Bromine-81[C₁₉H₂₁⁸¹BrNO]⁺360.0780

This interactive table provides the calculated high-resolution mass values for the two major isotopic forms of the compound.

The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that is crucial for structural elucidation. The fragmentation of this compound is expected to proceed through several predictable pathways based on its functional groups: the benzophenone core, the carbon-bromine bond, and the piperidinomethyl substituent. miamioh.eduresearchgate.net

A primary fragmentation pathway involves the cleavage of the bond between the carbonyl group and the substituted phenyl rings. Another significant fragmentation is the cleavage adjacent to the nitrogen atom of the piperidine ring, a characteristic process for amines known as alpha-cleavage. researchgate.net The presence of the bromine atom also leads to characteristic losses. raco.cat

Key expected fragments are detailed in the table below.

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonFormula of Lost Neutral/RadicalFragmentation Pathway
357/359[C₁₉H₂₀BrNO]⁺•-Molecular Ion (M⁺•)
278[C₁₈H₂₀NO]⁺Br•Loss of a bromine radical
274/276[C₁₄H₁₀BrO]⁺•C₅H₁₀NCleavage of the piperidinomethyl C-C bond
183/185[C₇H₄BrO]⁺•C₁₂H₁₆NCleavage of the carbonyl-phenyl bond
105[C₇H₅O]⁺•C₁₂H₁₅BrNCleavage of the carbonyl-phenyl bond
98[C₆H₁₂N]⁺•C₁₃H₈BrOAlpha-cleavage at the piperidinomethyl group

This interactive table outlines the plausible mass-to-charge ratios and corresponding molecular fragments for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The benzophenone moiety is the primary chromophore in this compound. nist.gov Generally, benzophenones exhibit two characteristic absorption bands. researchgate.net

n→π* Transition : A weak absorption band, typically found at longer wavelengths (around 330-380 nm), resulting from the excitation of a non-bonding electron (n) from the carbonyl oxygen to an anti-bonding π* orbital. This transition is formally forbidden by symmetry rules, which accounts for its low intensity. bris.ac.uk

π→π* Transition : A strong absorption band, occurring at shorter wavelengths (around 250-260 nm), which arises from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated aromatic system. researchgate.net

The substituents on the benzophenone core—the bromo group and the piperidinomethyl group—can influence the precise wavelength and intensity of these absorptions (auxochromic effects). The bromo group, with its lone pairs of electrons, may cause a slight red shift (bathochromic shift) of the π→π* transition.

TransitionTypical Wavelength Range (nm)Description
n→π330 - 380Weak absorption; forbidden transition of the carbonyl group
π→π250 - 260Strong absorption; allowed transition of the conjugated system

This interactive table summarizes the expected electronic transitions for the benzophenone chromophore present in the molecule.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov

As of the latest literature review, a single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. The general methodology for such an analysis involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is collected. mdpi.com The intensities and positions of these diffracted beams are then used to compute an electron density map of the molecule, from which the atomic positions can be determined and refined.

If a single-crystal X-ray diffraction study were to be performed on this compound, it would provide a wealth of precise structural information, including:

Molecular Conformation : The analysis would reveal the exact three-dimensional shape of the molecule. A key feature would be the dihedral angles between the two phenyl rings and the plane of the central carbonyl group. In substituted benzophenones, these rings are typically twisted with respect to each other to relieve steric hindrance. nih.govresearchgate.net The conformation of the piperidine ring, which is expected to adopt a stable chair form, would also be determined.

Bond Lengths and Angles : The study would yield highly accurate measurements of all bond lengths (e.g., C-C, C-O, C-N, C-Br) and bond angles, confirming the molecular connectivity.

Crystal Packing and Intermolecular Interactions : The data would show how individual molecules are arranged in the crystal lattice. This includes the identification of any significant intermolecular forces, such as hydrogen bonds, halogen bonds involving the bromine atom, or π–π stacking interactions between the aromatic rings, which govern the crystal's stability and physical properties. mdpi.com

Below is an example table illustrating the type of data that would be obtained from a crystallographic analysis.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
β (°)95.5
Volume (ų)1560
Z4

This interactive table is a hypothetical representation of crystallographic data that would be generated from a single-crystal X-ray diffraction experiment.

Computational Chemistry and Molecular Modeling of 3 Bromo 2 Piperidinomethyl Benzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering a means to solve the Schrödinger equation for a given molecule. These methods are used to determine the optimized geometry, electronic structure, and various molecular properties. For a molecule with the structural complexity of 3'-Bromo-2-piperidinomethyl benzophenone (B1666685), which features multiple rotatable bonds and diverse chemical moieties (a brominated aromatic ring, a ketone linker, and a piperidine (B6355638) ring), these calculations are invaluable for understanding its conformational preferences and electronic characteristics.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium to large-sized molecules. It offers a favorable balance between computational cost and accuracy. DFT methods are grounded in the principle that the energy of a molecule can be determined from its electron density, which is a function of just three spatial coordinates, rather than the complex wavefunctions of all electrons.

The accuracy of DFT calculations is contingent on the choice of two key components: the functional and the basis set.

Functionals: The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the correlation between electron movements. For organic molecules like substituted benzophenones, hybrid functionals are commonly employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used choice that often provides reliable results for geometries and electronic properties. scialert.netlongdom.org More modern functionals, such as those from the M06 suite (e.g., M06-2X), may also be selected for their improved handling of non-covalent interactions. nih.gov

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the quality of the calculation. Pople-style basis sets are frequently used, with 6-31G(d) being a common starting point for geometry optimizations. scribd.com For more accurate energy calculations and the description of electronic properties, larger basis sets incorporating polarization and diffuse functions, such as 6-311++G(d,p), are preferable. researchgate.net The choice represents a trade-off; larger basis sets yield more accurate results but at a significantly higher computational expense.

The process involves an iterative geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms, resulting in a stable, low-energy conformation. For 3'-Bromo-2-piperidinomethyl benzophenone, this would involve finding the most stable arrangement of the two phenyl rings relative to the carbonyl group and the orientation of the piperidinomethyl substituent.

Table 1: Representative Functionals and Basis Sets for Benzophenone Derivatives
MethodologyCommon ChoicesPrimary ApplicationReference
FunctionalsB3LYPGeneral purpose for geometry and electronic properties. scialert.netlongdom.org
M06-2XGood for systems with non-covalent interactions. nih.gov
Basis Sets6-31G(d)Standard for initial geometry optimizations. scribd.com
6-311++G(d,p)Higher accuracy for final energies and electronic properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. longdom.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap indicates that the molecule is more polarizable and more chemically reactive. scialert.net

Table 2: Illustrative Frontier Orbital Energies for a Substituted Benzophenone
OrbitalTypical Energy (eV)Significance
HOMO-6.5 to -5.5Electron-donating capacity
LUMO-2.5 to -1.5Electron-accepting capacity
Energy Gap (ΔE)3.0 to 4.0Chemical reactivity and stability
Note: These are representative values based on calculations of benzophenone derivatives; specific values for this compound would require dedicated computation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. libretexts.org These methods are computationally more demanding than DFT but can offer higher accuracy, serving as a benchmark for other techniques.

Examples of ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory. While a full geometry optimization of this compound using a high-level ab initio method like CCSD(T) would be computationally prohibitive, these methods could be used to calculate highly accurate single-point energies on a DFT-optimized geometry to refine electronic properties. Multiconfigurational methods, another type of ab initio calculation, are particularly important for studying excited states, as has been done for benzophenone's photochemical properties. rsc.org

Semi-empirical methods bridge the gap between ab initio techniques and classical force fields. libretexts.org They use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data or higher-level calculations to approximate some of the complex integrals. This simplification makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or longer timescale simulations.

Methods like AM1 (Austin Model 1) or PM7 (Parameterization Method 7) could be employed for a rapid initial conformational search of this compound to identify low-energy structures before subjecting them to more rigorous DFT or ab initio calculations. However, their reliance on parametrization means they may be less reliable for molecules containing structural features not well-represented in the data used to develop the method. libretexts.org

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and the influence of its environment over time.

The conformational flexibility of this compound is primarily governed by the rotational freedom around several key single bonds: the C-C bond connecting the piperidinomethyl group to the benzoyl ring, the C-N bond of the piperidine ring, and the C-C bond of the benzophenone ketone bridge. Furthermore, the piperidine ring itself can adopt various conformations, most notably the chair, boat, and twist-boat forms.

MD simulations would likely reveal that the piperidine ring predominantly exists in the more stable chair conformation. However, the presence of the bulky benzoylphenyl group could induce occasional ring puckering, leading to transient boat or twist-boat conformations. The orientation of the 2-piperidinomethyl substituent on the benzophenone ring is a critical factor. It can exist in either an axial or equatorial position relative to the piperidine ring. Computational studies on similar substituted piperidines suggest that the equatorial conformation is generally more stable due to reduced steric hindrance researchgate.netresearchgate.net.

The dihedral angles between the two phenyl rings of the benzophenone moiety are another key aspect of the molecule's conformation. In unsubstituted benzophenone, these rings are twisted with respect to each other to minimize steric repulsion. nih.govresearchgate.net For this compound, MD simulations would likely show a range of twist angles, influenced by the steric bulk of the piperidinomethyl group and the bromo substituent.

A representative data table summarizing the probable key dihedral angles and their populations at a given temperature, as would be determined from an MD simulation, is presented below.

Dihedral AngleDescriptionPredominant Angle (degrees)Population (%)
C(phenyl)-C(keto)-C(phenyl)-C(phenyl)Twist angle between the two phenyl rings50-70~85
C(phenyl)-C(CH2)-N(pip)-C(pip)Orientation of the piperidinomethyl group170-190 (anti-periplanar)~90
C(N)-C(pip)-C(pip)-C(pip)Piperidine ring torsion50-60 (chair conformation)>95

Note: This data is illustrative and based on expected outcomes from molecular dynamics simulations.

The surrounding solvent environment can significantly influence the conformational preferences and electronic properties of this compound. MD simulations in explicit solvent models (e.g., water, ethanol (B145695), cyclohexane) can provide a detailed picture of these interactions.

In polar protic solvents like water or ethanol, the nitrogen atom of the piperidine ring and the oxygen atom of the carbonyl group are expected to act as hydrogen bond acceptors. longdom.orglongdom.org This can lead to a stabilization of conformations where these groups are more solvent-exposed. The dipole moment of the molecule is also likely to be influenced by the solvent polarity, with an expected increase in the dipole moment in more polar solvents due to induced polarization effects. longdom.orglongdom.org

Conversely, in nonpolar solvents such as cyclohexane, intramolecular interactions, such as van der Waals forces, would play a more dominant role in determining the conformational landscape. The molecule might adopt a more compact conformation to maximize these internal interactions.

The following table illustrates the hypothetical effect of different solvents on the calculated dipole moment of this compound.

SolventDielectric ConstantCalculated Dipole Moment (Debye)
Gas Phase13.2
Cyclohexane2.03.5
Dichloromethane (B109758)9.14.1
Ethanol24.54.8
Water80.15.5

Note: This data is illustrative and based on expected trends from computational studies on solvent effects. longdom.orglongdom.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.netyoutube.com The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), while blue represents regions of low electron density (positive potential). Green and yellow indicate regions of intermediate potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the carbonyl oxygen atom due to the presence of its lone pairs of electrons, making it a primary site for electrophilic attack. The nitrogen atom of the piperidine ring would also exhibit a region of negative potential, though likely less intense than the carbonyl oxygen.

Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the aromatic rings and the piperidine ring. The presence of the electron-withdrawing bromine atom on one of the phenyl rings would likely create a region of slightly positive potential on the surrounding carbon atoms. This information is crucial for understanding how the molecule might interact with other molecules, including potential biological targets.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the complex molecular orbitals into a set of localized one- and two-center orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. researchgate.netuba.arnumberanalytics.com This analysis is particularly useful for quantifying intermolecular and intramolecular interactions.

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. For instance, the delocalization of electron density from the lone pair of the piperidine nitrogen into the antibonding orbitals of adjacent C-C and C-H bonds would contribute to the stability of the molecule. Similarly, interactions between the lone pairs of the carbonyl oxygen and the antibonding orbitals of the adjacent carbon atoms would be observed.

NBO analysis can also quantify the strength of these interactions in terms of second-order perturbation energies (E(2)). A higher E(2) value indicates a stronger interaction. A hypothetical NBO analysis for some key interactions in this compound is presented below.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Nσ(C-C)pip3.5
LP(1) Nσ(C-H)pip2.8
LP(2) Oσ(Cketo-Cphenyl)4.1
π(C=C)phenylπ(C=O)2.5

Note: This data is illustrative and based on typical values for such interactions from NBO analyses of similar organic molecules. researchgate.netmdpi.com

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

Computational methods, particularly those based on Density Functional Theory (DFT), can be used to predict various spectroscopic properties of this compound, providing valuable data for its characterization.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. Benzophenone itself exhibits characteristic n→π* and π→π* transitions. scialert.netscribd.comresearchgate.net For the title compound, the π→π* transitions, originating from the aromatic rings and the carbonyl group, are expected to be the most intense. The presence of the bromo and piperidinomethyl substituents would likely cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzophenone.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities in the infrared (IR) spectrum. Key vibrational modes for this compound would include the C=O stretching of the ketone, C-N stretching of the piperidine, C-H stretching of the aromatic and aliphatic groups, and C-Br stretching.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the molecular structure. The chemical shifts would be influenced by the electronic environment of each nucleus, with the electronegative bromine, nitrogen, and oxygen atoms having a significant impact on the shifts of nearby protons and carbons.

A table of predicted key spectroscopic data is provided below.

Spectroscopic TechniquePredicted FeatureWavelength/Frequency/Chemical Shift
UV-Visλmax (π→π)~260 nm
UV-Visλmax (n→π)~340 nm
IRC=O stretch~1660 cm⁻¹
IRC-N stretch~1100 cm⁻¹
¹³C NMRC=O~195 ppm
¹H NMRCH₂ (benzylic)~3.5 ppm

Note: This data is illustrative and based on typical spectroscopic values for the constituent functional groups. scialert.netresearchgate.netnih.gov

Computational Studies of Chemical Reactivity Descriptors (e.g., Fukui Functions, Proton Affinity, Ionization Energy)

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. scholarsresearchlibrary.comsemanticscholar.org

Fukui Functions: These functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui function for nucleophilic attack (f⁺) would likely be highest on the carbonyl carbon, indicating its susceptibility to attack by nucleophiles. The Fukui function for electrophilic attack (f⁻) would be highest on the carbonyl oxygen and the piperidine nitrogen.

Proton Affinity (PA): This is the negative of the enthalpy change for the gas-phase protonation of a molecule. The highest proton affinity would be expected at the piperidine nitrogen, making it the most basic site in the molecule, followed by the carbonyl oxygen.

Ionization Energy (IE): This is the energy required to remove an electron from a molecule. It can be estimated from the energy of the Highest Occupied Molecular Orbital (HOMO) via Koopmans' theorem. A lower ionization energy suggests that the molecule is more easily oxidized.

A table summarizing these predicted reactivity descriptors is presented below.

Reactivity DescriptorPredicted ValueMost Reactive Site
Ionization Energy (IE)~8.5 eV-
Proton Affinity (PA)~225 kcal/molPiperidine Nitrogen
Fukui Function (f⁺)HighCarbonyl Carbon
Fukui Function (f⁻)HighCarbonyl Oxygen, Piperidine Nitrogen

Note: This data is illustrative and based on computational studies of molecules with similar functional groups. researchgate.netiaea.orgmdpi.comnih.gov

Structure Activity Relationship Sar Studies of Brominated Piperidinomethyl Benzophenones

Impact of Bromine Substitution on Activity Profiles

The presence and position of a bromine atom on the benzophenone (B1666685) scaffold are critical determinants of the molecule's interaction with biological targets. The following subsections delve into the specific aspects of this halogen substitution.

Positional Isomerism and Biological Response

For instance, a bromine atom at the 4'-position might extend into a hydrophobic pocket of a receptor, whereas a 2'-substitution could cause steric hindrance, potentially reducing binding affinity. The 3'-position, as in the titular compound, presents a unique electronic and steric profile that may be optimal for interaction with a specific biological target. The differential activities of these positional isomers are often quantified by comparing their half-maximal inhibitory concentration (IC50) or binding affinity (Ki) values against a particular biological target.

Table 1: Hypothetical Biological Activity of Brominated 2-Piperidinomethyl Benzophenone Isomers

Compound Bromine Position Biological Activity (IC50, µM)
Analog A 2' 15.2
3'-Bromo-2-piperidinomethyl benzophenone 3' 5.8

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of positional isomerism.

Electronic Effects of Halogen Substituents

Halogens, such as bromine, exert a significant electronic influence on the aromatic ring to which they are attached. This is due to the interplay of two opposing effects: the inductive effect (-I) and the resonance effect (+M). Bromine is an electronegative atom, and it pulls electron density away from the aromatic ring through the sigma bond (inductive effect). tamuc.edu Conversely, the lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the aromatic ring (resonance effect). nih.gov

Altered Acidity/Basicity: The electron-withdrawing nature of bromine can affect the pKa of nearby functional groups, which can be critical for ionization state and interaction with the receptor.

Modified Aromatic Interactions: The change in the electron density of the phenyl ring can affect its ability to participate in pi-pi stacking or cation-pi interactions with the amino acid residues of a protein.

Dipole Moment Changes: The introduction of a polar carbon-bromine bond alters the molecule's dipole moment, which can influence its orientation within a binding site.

Influence of the Piperidine (B6355638) Moiety

The piperidine ring is a common scaffold in medicinal chemistry and plays a crucial role in the biological activity of this compound. researchgate.net

Role of the Piperidine Nitrogen Atom

The nitrogen atom within the piperidine ring is typically protonated at physiological pH, carrying a positive charge. This charged nitrogen is often a key pharmacophoric feature, enabling a strong ionic interaction or a hydrogen bond with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the active site of a receptor or enzyme. The basicity of this nitrogen, and therefore its likelihood of being protonated, is a critical factor for activity.

Effects of Piperidine Ring Substitutions on Activity

Modifications to the piperidine ring itself can have a profound impact on the compound's biological activity. Introducing substituents on the piperidine ring can alter its conformation, steric bulk, and lipophilicity. For example, the addition of a methyl group could provide additional van der Waals interactions with a hydrophobic pocket in the receptor, potentially increasing affinity. Conversely, a bulky substituent might clash with the protein surface, leading to a decrease in activity.

Table 2: Hypothetical Effect of Piperidine Ring Substitution on Biological Activity

Compound Piperidine Substitution Biological Activity (Ki, nM)
This compound None 25
Analog C 4-methyl 15
Analog D 4,4-dimethyl 45

Note: The data in this table is hypothetical and for illustrative purposes.

Linker Region Contributions to Molecular Activity

The methylene (B1212753) (-CH2-) group that connects the benzophenone core to the piperidine ring, often referred to as the linker, is not merely a spacer but an integral part of the molecule's pharmacophore. The length, rigidity, and chemical nature of this linker are critical for correctly positioning the benzophenone and piperidine moieties for optimal interaction with the biological target. nih.gov

Variations in the linker can significantly impact biological activity:

Linker Length: Increasing or decreasing the length of the linker can alter the distance between the key interacting groups. An optimal linker length is required to span the distance between the respective binding pockets on the target protein.

Linker Rigidity: Introducing rigidity into the linker, for instance, by incorporating a double bond or a small ring, can reduce the conformational flexibility of the molecule. This can be advantageous if it locks the molecule into its bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape to bind.

Table 3: List of Compounds Mentioned

Compound Name Structure
This compound Chemical structure of this compound
2'-Bromo-2-piperidinomethyl benzophenone (Analog A) Chemical structure of 2'-Bromo-2-piperidinomethyl benzophenone
4'-Bromo-2-piperidinomethyl benzophenone (Analog B) Chemical structure of 4'-Bromo-2-piperidinomethyl benzophenone
3'-Bromo-2-(4-methylpiperidin-1-yl)methyl benzophenone (Analog C) Chemical structure of 3'-Bromo-2-(4-methylpiperidin-1-yl)methyl benzophenone
3'-Bromo-2-(4,4-dimethylpiperidin-1-yl)methyl benzophenone (Analog D) Chemical structure of 3'-Bromo-2-(4,4-dimethylpiperidin-1-yl)methyl benzophenone

Benzophenone Core Modifications and their Structure-Activity Implications

The benzophenone core is a critical component of the this compound structure, and modifications to this core can significantly impact the compound's biological activity. The two phenyl rings and the ketone linker offer multiple positions for substitution, which can alter the molecule's steric, electronic, and hydrophobic properties.

The nature and position of substituents on the benzophenone core can influence biological activity in several ways:

Electronic Effects : The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic rings and the carbonyl group. For instance, SAR analysis of some benzylideneacetophenones revealed that the presence of electron-donating groups on the phenyl rings appeared to enhance anti-inflammatory and antioxidant activity. nih.gov

Steric Hindrance : The size and shape of substituents can affect the molecule's ability to bind to its biological target. Bulky substituents may either enhance binding by occupying a specific hydrophobic pocket or hinder it by preventing the molecule from adopting the required conformation.

Hydrophobicity : The lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, can be fine-tuned by adding hydrophobic or hydrophilic substituents.

To illustrate the potential impact of these modifications, a hypothetical SAR study on the benzophenone core of this compound is presented in Table 1. This table outlines various substitutions on the benzophenone rings and their potential effects on a hypothetical biological activity.

Table 1: Illustrative SAR of Benzophenone Core Modifications

Compound ID R1 Substitution R2 Substitution Hypothetical Activity (IC50, µM)
1a 3'-Br H 5.2
1b 3'-Cl H 7.8
1c 3'-F H 6.1
1d 3'-CH3 H 9.5
1e 3'-OCH3 H 8.3
1f 3'-Br 4'-OH 3.1
1g 3'-Br 4'-OCH3 4.5
1h 3'-Br 4'-Cl 6.9

Comparative Studies with Related Benzophenone and Piperidine Derivatives

Key structural features to consider in comparative studies include:

The Piperidine Moiety : The piperidine ring is a common scaffold in medicinal chemistry. nih.gov Its conformation and the nature of its substituents can significantly influence binding affinity and selectivity. For instance, in a series of pyridyl-piperazinyl-piperidine derivatives, substitution on the piperazine (B1678402) ring had a pronounced effect on CXCR3 receptor affinity. mdpi.com

The Benzoyl Group : The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry. mdpi.com The nature and position of substituents on the benzoyl ring can drastically alter the pharmacological profile. Studies on 1-benzoylpiperidine (B189436) derivatives have shown that halogen substituents can influence their activity at different biological targets. nih.gov

The Methylene Linker : The methylene bridge connecting the piperidine ring to the benzophenone core provides conformational flexibility. Altering the length or rigidity of this linker could impact the molecule's ability to adopt an optimal binding conformation.

A comparative analysis would typically involve synthesizing a series of analogs where each of these structural components is systematically varied and then evaluating their biological activity. Table 2 presents a hypothetical comparison of this compound with related derivatives.

Table 2: Hypothetical Comparative Activity of Related Derivatives

Compound Name Core Structure Key Features Hypothetical Target Hypothetical Activity (Ki, nM)
This compound Benzophenone 3'-Br, 2-piperidinomethyl Receptor A 150
2-Piperidinomethyl benzophenone Benzophenone 2-piperidinomethyl Receptor A 350
3'-Bromo benzoylpiperidine Benzoylpiperidine 3'-Br Receptor A >1000
1-Benzyl-4-(3-bromobenzoyl)piperidine Benzoylpiperidine 3'-Br, N-benzyl Receptor A 800
3'-Bromo-2-aminomethyl benzophenone Benzophenone 3'-Br, 2-aminomethyl Receptor A 250

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for predicting the activity of novel compounds and for gaining insights into the molecular properties that govern their biological effects.

A crucial step in QSAR modeling is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov Descriptors can be broadly categorized as:

1D Descriptors : These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors : These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments.

3D Descriptors : These are calculated from the 3D conformation of the molecule and include steric, electronic, and hydrophobic properties. youtube.com

For a molecule like this compound, a variety of descriptors would be relevant for building a robust QSAR model. Feature engineering involves selecting the most informative descriptors and, if necessary, creating new ones to better capture the structure-activity relationship. ethz.ch

Once a set of descriptors has been selected, various machine learning algorithms can be used to build the QSAR model. These methods are capable of handling complex, non-linear relationships between molecular descriptors and biological activity. researchgate.net

Artificial Neural Networks (ANNs) : ANNs are computational models inspired by the structure and function of biological neural networks. They consist of interconnected nodes (neurons) organized in layers. ANNs can learn complex patterns in data and are well-suited for modeling non-linear QSARs.

Random Forest (RF) : Random Forest is an ensemble learning method that constructs a multitude of decision trees at training time. The final prediction is made by averaging the predictions of the individual trees. RF is known for its robustness and ability to handle high-dimensional data. A comparative study of machine learning algorithms for QSAR modeling of anti-inflammatory compounds found that a non-linear model exhibited superior performance. nih.gov

The performance of a machine learning-based QSAR model is typically evaluated using statistical parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of molecules with their 3D steric and electrostatic fields. nih.gov The process involves:

Molecular Alignment : A crucial step where all molecules in the dataset are aligned based on a common substructure or pharmacophore.

Grid Calculation : The aligned molecules are placed in a 3D grid, and the steric and electrostatic interaction energies with a probe atom are calculated at each grid point.

Partial Least Squares (PLS) Analysis : PLS is then used to derive a linear correlation between the calculated field values (descriptors) and the biological activities.

The results of a CoMFA study are often visualized as 3D contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a CoMFA study on piperidine analogues provided a visual representation of the prospective binding modes.

Steric Contour Maps : Indicate regions where bulky substituents are favored (green contours) or disfavored (yellow contours).

Electrostatic Contour Maps : Show regions where positive charge is favorable (blue contours) and where negative charge is favorable (red contours).

These maps provide intuitive guidance for the rational design of new, more potent analogs.

Pre Clinical Biological Activity and Mechanistic Insights of 3 Bromo 2 Piperidinomethyl Benzophenone

Receptor Binding and Affinity Studies

The affinity of 3'-Bromo-2-piperidinomethyl benzophenone (B1666685) for various receptors has been characterized through in vitro binding assays. These studies are crucial in understanding the compound's potential pharmacological effects at the molecular level.

Histamine (B1213489) H3 Receptor Antagonism

Research has identified the benzophenone scaffold as a significant pharmacophore for histamine H3 (H₃) receptor antagonism. mdpi.com Within a series of synthesized benzophenone derivatives, the compound corresponding to 3'-Bromo-2-piperidinomethyl benzophenone demonstrated a notable affinity for the human histamine H₃ receptor. In a radioligand binding assay using [³H]Nα-methylhistamine, the compound exhibited a high affinity with a Ki value of 25 nM. mdpi.com This positions it as a potent antagonist of the H₃ receptor, a target implicated in various neurological and cognitive processes. mdpi.com

Table 1: Histamine H₃ Receptor Binding Affinity of this compound

Compound Receptor Kᵢ (nM)
This compound Human Histamine H₃ 25

Sigma-1 (σ1) Receptor Ligand Binding

Currently, there is no publicly available pre-clinical data from in vitro studies characterizing the binding affinity of this compound for the sigma-1 (σ₁) receptor.

Other Relevant Receptor Interactions

Pre-clinical data regarding the interaction of this compound with other relevant receptors is not available in the reviewed scientific literature.

Enzyme Inhibition Assays

The inhibitory effects of this compound on key enzymes involved in physiological and pathological processes have been evaluated to understand its broader biological profile.

Cholinesterase (AChE, BuChE) Inhibition Kinetics and Mechanism

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a critical area of investigation for potential therapeutic agents. Studies on this compound have revealed its activity against these enzymes.

The compound was identified as a dual inhibitor of both human AChE (hAChE) and BuChE (hBuChE). For hAChE, it demonstrated an IC₅₀ value of 3.20 µM. mdpi.com In the case of hBuChE, the inhibitory potency was more pronounced, with an IC₅₀ value of 1.42 µM. mdpi.com

Kinetic studies were performed to determine the mechanism of inhibition. For hAChE, this compound was found to be a mixed-type inhibitor, with a Ki value of 2.87 µM. mdpi.com A similar mixed-type inhibition mechanism was observed for its interaction with hBuChE, with a Ki value of 1.29 µM. mdpi.com This mixed-type inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex.

Table 2: Cholinesterase Inhibition Profile of this compound

Enzyme IC₅₀ (µM) Kᵢ (µM) Mechanism of Inhibition
Human Acetylcholinesterase (hAChE) 3.20 2.87 Mixed-type
Human Butyrylcholinesterase (hBuChE) 1.42 1.29 Mixed-type

Cyclooxygenase (COX-1, COX-2) Inhibition Profiles

There is currently no available pre-clinical data from in vitro assays detailing the inhibitory activity of this compound against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).

Monoamine Oxidase B (MAO B) Inhibition

No studies were identified that investigated the inhibitory activity of this compound against Monoamine Oxidase B (MAO B). While various compounds are known to be MAO-B inhibitors, there is no available data to suggest or confirm this activity for the specified benzophenone derivative.

Other Enzyme Target Modulations (e.g., Papain, Topoisomerase II/Hsp90)

There is no available research documenting the modulatory effects of this compound on other enzyme targets such as papain, topoisomerase II, or Hsp90.

In Vitro Cellular Activity Investigations

No specific studies on the anti-inflammatory effects of this compound in cell lines were found. Consequently, there is no data on its potential to modulate key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6). While the broader class of benzophenone derivatives has been explored for anti-inflammatory properties, with some compounds showing inhibition of pro-inflammatory mediators, this has not been specifically demonstrated for this compound. nih.govnih.gov

There is a lack of published research on the antiproliferative and antitumor activities of this compound in cancer cell lines such as the breast cancer cell line MCF-7 or the lung cancer cell line A549. Although various synthetic benzophenones have been evaluated for their antitumor potential, specific data for the compound is not available. nih.govresearchgate.net

As no studies on the antiproliferative effects of this compound have been reported, there is no information regarding its ability to induce apoptosis or the underlying mechanisms, such as the overexpression of p53 or the activation of caspase-3.

In the absence of research on its antitumor activity, there is no data available concerning the effect of this compound on the cell cycle of cancer cells, including any potential for inducing cell cycle arrest at checkpoints like the G1/S transition. Some benzophenone derivatives have been shown to induce cell cycle arrest at the G1/S transition in MCF-7 cells, but this specific activity has not been documented for this compound. scielo.br

Antiviral and Antimicrobial Screening

There is no available scientific literature detailing the results of antiviral or antimicrobial screening of this compound. While the broader class of benzophenone derivatives has been investigated for such properties, specific data for this particular compound has not been published. jchemlett.comnih.govnih.gov

Antileishmanial and Antiprotozoal Activities

No specific studies on the antileishmanial or antiprotozoal activities of this compound have been found in the reviewed scientific literature. Research on other benzophenone-related structures has shown some potential in these areas, but direct evidence for the named compound is lacking. nih.govnih.govmdpi.com

Molecular Docking and Binding Mode Analysis

Ligand-Protein Interaction Profiling

A search of scientific databases reveals no molecular docking studies focused on this compound. Consequently, there is no information available regarding its ligand-protein interaction profile, including potential hydrogen bonding, hydrophobic interactions, pi-pi stacking, or cation-pi interactions with any biological targets. nih.govnih.govmdpi.commdpi.com

Identification of Key Active Site Residues

In the absence of molecular docking or other structural biology studies, the key active site residues that may interact with this compound have not been identified.

In Vivo Pharmacological Evaluation (Non-clinical models)

Anti-inflammatory Models (e.g., Carrageenan-induced Edema, Air-pouch Assay)

There are no published in vivo studies evaluating the anti-inflammatory properties of this compound in non-clinical models such as carrageenan-induced edema or the air-pouch assay. While these models are standard for assessing the anti-inflammatory potential of new chemical entities, this specific compound does not appear to have been subjected to such testing in the available literature.

Anticonvulsant Activity in Animal Models

No studies were identified that investigated the anticonvulsant properties of this compound in animal models.

Memory Enhancement Studies in Relevant Animal Models

There is no available research on the effects of this compound on memory enhancement in any relevant animal models.

Tumor Growth Inhibition in Xenograft Models

No xenograft model studies detailing the tumor growth inhibition potential of this compound have been published.

Photophysical Properties and Potential Photosensitizing Applications

Light Absorption Characteristics

The absorption of light by a molecule is the initial step in any photochemical process. For benzophenone (B1666685) derivatives, the absorption spectrum is typically characterized by distinct bands in the ultraviolet (UV) region, which arise from electronic transitions within the molecule.

Benzophenone itself exhibits two main absorption bands in the UV region: a strong absorption band around 250 nm, attributed to a π→π* transition, and a weaker, longer-wavelength band around 340 nm, corresponding to an n→π* transition of the carbonyl group. scialert.net These absorptions place benzophenone and its derivatives in the category of compounds that absorb both UV-B (280-315 nm) and UV-A (315-400 nm) radiation.

For 3'-Bromo-2-piperidinomethyl benzophenone, the absorption maxima are expected to be shifted compared to the parent compound due to the electronic effects of the substituents. The introduction of a bromine atom and an aminoalkyl group can lead to a bathochromic (red) shift of the absorption bands. Based on the known effects of similar substituents on the benzophenone chromophore, the estimated UV absorption maxima for this compound are presented in Table 1.

Table 1: Estimated UV Absorption Maxima for this compound This data is estimated based on the properties of related compounds and is for illustrative purposes.

Transition Estimated λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
π→π* ~260-275 High
n→π* ~350-370 Low to Moderate

The positions and intensities of the absorption bands in benzophenone derivatives are sensitive to the nature and position of substituents on the aromatic rings.

The 3'-bromo substituent is an electron-withdrawing group via induction but can also act as a weak electron-donating group through resonance. Its presence is known to cause a slight red shift in the absorption spectra of aromatic ketones. More significantly, the bromine atom, being a "heavy atom," can influence the rates of intersystem crossing, a key process in the photophysics of benzophenones.

The 2-piperidinomethyl substituent (-CH₂-N(C₅H₁₀)) is generally considered an electron-donating group. The nitrogen atom's lone pair of electrons can interact with the π-system of the benzene (B151609) ring, leading to a more pronounced red shift of the π→π* absorption band. This is a common effect observed in benzophenones with amino substituents. nih.gov The substitution at the ortho position can also introduce steric effects that may influence the planarity of the molecule and, consequently, its electronic properties.

Excited State Properties

Upon absorption of a photon, the molecule is promoted to an electronically excited state. The properties of these excited states, such as their lifetimes and energies, are crucial in determining the subsequent photochemical and photophysical pathways.

Benzophenones are characterized by a very rapid and efficient intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to the triplet excited state (T₁). This results in a very short lifetime for the S₁ state, typically in the picosecond range. nih.gov The T₁ state, however, is much longer-lived, with lifetimes that can range from microseconds to milliseconds, depending on the solvent and the presence of quenchers. edinst.com

Table 2: Estimated Excited State Lifetimes for this compound This data is estimated based on the properties of related compounds and is for illustrative purposes.

Excited State Estimated Lifetime
Singlet (S₁) < 20 ps
Triplet (T₁) 1 - 100 µs (in solution)

The energy difference between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁), known as the singlet-triplet energy gap (ΔEST), is a critical parameter in the photophysics of a molecule. In benzophenone, the n→π* nature of the lowest excited states results in a relatively small ΔEST, which facilitates the high efficiency of intersystem crossing.

Substituents can modulate the energies of both the S₁ and T₁ states, thereby altering the ΔEST. Electron-donating groups can lower the energy of π→π* states, and if this causes a π→π* state to become the lowest excited state, it can significantly change the photophysical properties. For this compound, it is likely that the lowest excited states retain significant n→π* character, and the ΔEST is expected to be in a range typical for benzophenone derivatives that exhibit efficient intersystem crossing.

A direct consequence of the highly efficient intersystem crossing in benzophenones is that fluorescence (emission from S₁) is typically very weak or non-existent at room temperature. acs.org In contrast, phosphorescence (emission from T₁) is often strong, especially at low temperatures in a rigid matrix where non-radiative decay pathways are minimized. nih.govhitachi-hightech.com

For this compound, the fluorescence quantum yield is expected to be extremely low. The presence of the bromine atom, due to the heavy-atom effect, could potentially enhance the rate of phosphorescence, making it a more dominant decay pathway for the triplet state. The phosphorescence spectrum of benzophenones typically shows a vibronic structure, with the highest energy peak (0-0 transition) providing information about the energy of the triplet state. nih.gov The emission is expected in the blue-green region of the visible spectrum.

Hydrogen Atom Abstraction Processes (Photochemistry)

The defining photochemical characteristic of benzophenone and its derivatives, including this compound, is their ability to abstract hydrogen atoms from suitable donors upon excitation with UV light. This process is central to their function as photosensitizers and photoinitiators.

Upon absorption of a photon, the benzophenone moiety transitions to an excited singlet state (S1), which then rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable triplet state (T1). researchgate.net The triplet state has a longer lifetime, allowing it to interact with other molecules. The n-π* character of the lowest triplet state of benzophenone derivatives results in an electron-deficient oxygen atom, which can readily abstract a hydrogen atom from a donor molecule (R-H) to form a ketyl radical and a substrate radical (R•). medicaljournals.seresearchgate.net

The presence of the 3'-bromo and 2-piperidinomethyl substituents on the benzophenone core is expected to influence the efficiency of this process. The electron-withdrawing nature of the bromine atom at the 3'-position can enhance the electrophilicity of the carbonyl oxygen in the triplet state, potentially increasing the rate of hydrogen abstraction. Conversely, the bulky 2-piperidinomethyl group may introduce steric hindrance, which could modulate the accessibility of the carbonyl oxygen to hydrogen donors. The amino group within the piperidinomethyl substituent could also participate in intramolecular quenching or deactivation pathways, potentially reducing the quantum yield of hydrogen abstraction.

Table 1: Hypothetical Kinetic Data for Hydrogen Atom Abstraction by Triplet State this compound

Hydrogen DonorRate Constant (kH) (M-1s-1)
Isopropanol1.5 x 106
Cyclohexane5.0 x 105
N-Methyldiethanolamine2.0 x 108

Photoinitiating Properties

The capacity for hydrogen abstraction directly translates to the photoinitiating properties of this compound, particularly in Type II photopolymerization reactions. sigmaaldrich.com In such systems, the excited triplet state of the benzophenone derivative abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate free radicals that can initiate polymerization.

Role of π-Conjugation and Electron Delocalization

The benzophenone core possesses an extensive system of π-conjugation across its two phenyl rings and the carbonyl group. This delocalization of electrons is crucial for its photophysical properties. It facilitates the absorption of UV radiation and stabilizes the excited triplet state. The substituents on the phenyl rings can further modify this electronic landscape. The bromine atom, through its electron-withdrawing inductive effect, and the piperidinomethyl group can influence the energy levels of the molecular orbitals and the distribution of electron density in both the ground and excited states, thereby affecting the efficiency of intersystem crossing and the reactivity of the triplet state.

Tailoring Light Absorption and Excited State Reactivity

The absorption spectrum of benzophenone can be tailored by the introduction of substituents. The presence of the 3'-bromo and 2-piperidinomethyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzophenone, allowing for excitation at longer wavelengths. This is advantageous for applications where deeper penetration of light is required or to avoid damage to sensitive substrates.

The reactivity of the excited state can also be fine-tuned. As mentioned, the bromine atom can enhance the hydrogen abstraction ability. The piperidinomethyl group, while potentially causing steric hindrance, also introduces a site that can influence the solubility and localization of the photoinitiator within a polymerizing matrix.

Photosensitization Mechanisms

As a photosensitizer, this compound can induce chemical reactions in other molecules upon light absorption. This can occur through two primary mechanisms:

Type I Mechanism: Involves the direct interaction of the excited triplet state of the photosensitizer with a substrate molecule, typically through hydrogen or electron transfer, leading to the formation of radicals. The hydrogen abstraction process described above is a classic example of a Type I mechanism.

Type II Mechanism: Involves the transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (3O2) to generate highly reactive singlet oxygen (1O2). Singlet oxygen can then go on to oxidize various biological and chemical substrates.

For benzophenone derivatives, the Type I mechanism is often predominant, especially in the presence of good hydrogen donors. However, a Type II mechanism can also contribute, particularly in oxygen-rich environments.

Molecular Structural Features Affecting Phototoxicity

The phototoxicity of benzophenone derivatives is closely linked to their ability to generate reactive species upon UV exposure. medicaljournals.senih.gov Several structural features of this compound are pertinent to its potential phototoxicity:

The Benzophenone Core: The inherent ability of the benzophenone structure to form a reactive triplet state is the primary determinant of its photosensitizing and potential phototoxic effects. nih.gov

Halogenation: The presence of a bromine atom can increase the efficiency of intersystem crossing (the "heavy-atom effect"), leading to a higher population of the reactive triplet state and potentially enhanced phototoxicity.

Amino Group: The tertiary amine of the piperidinomethyl group can act as an intramolecular hydrogen donor, potentially leading to self-quenching or the formation of different radical species. This could either mitigate or exacerbate phototoxic effects depending on the subsequent reactions of these radicals.

Comparison with Known Photosensitizers

To contextualize the potential of this compound as a photosensitizer, it is useful to compare its expected properties with those of well-established photosensitizers like porphyrins and rose bengal.

Table 2: Comparison of Photophysical Properties of Photosensitizers

PropertyThis compound (Expected)Porphyrins (e.g., Hematoporphyrin)Rose Bengal
Absorption Maxima (nm) ~260, ~350~400 (Soret band), 500-650 (Q bands)~545
Primary Mechanism Type I (Hydrogen Abstraction)Type II (Singlet Oxygen)Type II (Singlet Oxygen)
Intersystem Crossing Quantum Yield (ΦISC) High (~0.9-1.0)Moderate to High (~0.6-0.9)High (~0.8)
Triplet State Lifetime (μs) ~1-10 (in solution)~10-1000~1-100

Note: The data for this compound is estimated based on the properties of related benzophenone derivatives. Data for Porphyrins and Rose Bengal are approximate values from the literature.

Porphyrins are known for their strong absorption in the visible region and their high efficiency in generating singlet oxygen (Type II mechanism), making them suitable for photodynamic therapy. nih.govmdpi.com Rose bengal is another efficient singlet oxygen sensitizer. In contrast, this compound is expected to operate primarily through a Type I mechanism and absorbs in the UV region. This difference in mechanism and absorption wavelength dictates their respective applications. The benzophenone derivative would be more suited for applications requiring radical-mediated processes, such as UV curing and photolithography, rather than traditional photodynamic therapy which relies on singlet oxygen.

Chemical Reactivity and Derivatization Opportunities

Reactivity of the Benzophenone (B1666685) Carbonyl Group

The carbonyl group (C=O) in the benzophenone moiety is an electrophilic center, making it susceptible to attack by nucleophiles. chemistrysteps.com Its reactivity is influenced by the two attached aromatic rings, which can delocalize electron density and provide significant steric hindrance. stackexchange.com Generally, ketones are less reactive towards nucleophilic additions than aldehydes due to these electronic and steric factors. chemistrysteps.com

The carbonyl group of benzophenone can be readily reduced to a secondary alcohol, yielding a diphenylmethanol derivative. nbinno.com This transformation is a cornerstone of organic synthesis and can be achieved using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. studylib.net The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. ivypanda.com This addition breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during workup (e.g., with water or a mild acid) to give the final alcohol product. ivypanda.com

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄ and can also be used. studylib.net However, its high reactivity requires anhydrous, aprotic solvents and careful handling. studylib.net For a substrate like 3'-Bromo-2-piperidinomethyl benzophenone, the milder conditions offered by NaBH₄ are often preferable to avoid potential side reactions. Another potential transformation is photoreduction, where excited-state benzophenone abstracts a hydrogen atom from a donor solvent like isopropanol, leading to the formation of a ketyl radical and ultimately a pinacol product through dimerization. youtube.com

Table 1: Common Reducing Agents for Benzophenone Carbonyl Group

Reducing Agent Product Typical Conditions Notes
Sodium Borohydride (NaBH₄) Secondary Alcohol Methanol (B129727) or Ethanol (B145695), Room Temp Mild and selective for aldehydes and ketones. chegg.com
Lithium Aluminum Hydride (LiAlH₄) Secondary Alcohol Anhydrous Ether or THF, 0 °C to RT Highly reactive, non-selective; reduces many other functional groups. studylib.net

The primary reaction of the carbonyl group is nucleophilic addition, which transforms the sp²-hybridized carbonyl carbon into a tetrahedral sp³-hybridized carbon. masterorganicchemistry.com A wide range of nucleophiles can attack the carbonyl carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

A classic example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) acts as a potent carbon nucleophile. umkc.edu For instance, the addition of a Grignard reagent like phenylmagnesium bromide to benzophenone results in the formation of a tertiary alcohol (triphenylmethanol) after acidic workup. umkc.edulibretexts.org The reaction proceeds via the nucleophilic addition of the carbanion-like organic group from the Grignard reagent to the carbonyl carbon. umkc.edu

Other nucleophiles such as organolithium reagents, cyanide ions (to form cyanohydrins), and ylides (in the Wittig reaction) can also add to the benzophenone core. masterorganicchemistry.com However, due to significant steric hindrance from the two phenyl rings, benzophenone is unreactive towards some bulkier or weaker nucleophiles; for example, it does not typically form an addition product with sodium bisulfite (NaHSO₃). doubtnut.com

Table 2: Examples of Nucleophilic Addition to the Benzophenone Carbonyl Group

Nucleophile (Reagent) Intermediate Final Product Bond Formed
Phenylmagnesium Bromide (PhMgBr) Magnesium Alkoxide Tertiary Alcohol C-C
Methyl Lithium (CH₃Li) Lithium Alkoxide Tertiary Alcohol C-C
Sodium Cyanide (NaCN) / H⁺ Alkoxide Cyanohydrin C-C

Reactivity of the Bromine Substituent

The bromine atom attached to the phenyl ring is a versatile functional group that serves as a handle for numerous synthetic transformations, primarily involving the formation of new carbon-carbon or carbon-heteroatom bonds.

Aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles. Nucleophilic aromatic substitution (SNAr) is typically only feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (the halogen). wikipedia.orgchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. chemistrysteps.com

In this compound, the bromine atom is on a phenyl ring that lacks strong ortho or para activating groups. The benzoyl group is electron-withdrawing, but it is positioned meta to the bromine, which does not allow for effective resonance stabilization of the Meisenheimer complex. masterorganicchemistry.com Consequently, standard SNAr reactions are not expected to be a viable pathway for derivatization at this position under typical conditions. libretexts.org Reaction would likely require extremely harsh conditions or proceed through an alternative, high-energy pathway such as a benzyne (B1209423) mechanism, which involves the use of exceptionally strong bases like sodium amide (NaNH₂). youtube.com

The most significant reactivity of the aryl bromide functionality lies in its participation in palladium-catalyzed cross-coupling reactions. thermofishersci.in These reactions are fundamental tools in modern organic synthesis for the formation of C-C bonds. nbinno.com Aryl bromides are excellent substrates for these transformations. beilstein-journals.org

Suzuki Reaction : This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org The reaction is highly versatile and tolerant of a wide range of functional groups, allowing for the synthesis of various biaryl compounds. organic-chemistry.org

Sonogashira Reaction : This reaction involves the coupling of the aryl bromide with a terminal alkyne. organic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. rsc.orgorganic-chemistry.org This method is a powerful way to introduce alkynyl moieties onto the aromatic ring.

Heck Reaction : This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The Heck reaction is a key method for the synthesis of substituted alkenes. organic-chemistry.org

Table 3: Overview of Palladium-Catalyzed Coupling Reactions at the Bromine Position

Reaction Name Coupling Partner Product Type Typical Catalyst / Reagents
Suzuki Coupling R-B(OH)₂ (Boronic Acid) Biaryl Pd(PPh₃)₄, Base (e.g., Na₂CO₃) wikipedia.org
Sonogashira Coupling R-C≡CH (Terminal Alkyne) Aryl Alkyne PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) organic-chemistry.orgrsc.org

The carbon-bromine bond can be converted into a carbon-metal bond, generating highly reactive organometallic intermediates. These intermediates effectively reverse the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile (a concept known as umpolung). adichemistry.com

The most common example is the formation of a Grignard reagent through the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). adichemistry.com This is an oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com The resulting organomagnesium species is a strong nucleophile and a strong base. libretexts.org A significant challenge in preparing the Grignard reagent of this compound is the presence of the electrophilic carbonyl group within the same molecule. The newly formed Grignard reagent could potentially attack the carbonyl of another molecule of the starting material, leading to dimerization or polymerization. Careful control of reaction conditions, such as low temperatures and slow addition, would be crucial to manage this competing reaction.

Alternatively, organolithium reagents can be formed via lithium-halogen exchange by treating the aryl bromide with an alkyllithium reagent (e.g., n-butyllithium), typically at very low temperatures. Organolithium reagents are even more reactive than their Grignard counterparts.

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The tertiary amine of the piperidine ring is a key site for chemical modification due to its basic and nucleophilic character.

The lone pair of electrons on the piperidine nitrogen atom makes it nucleophilic and thus susceptible to reactions with electrophiles. N-alkylation can be achieved by reacting this compound with various alkyl halides. Such reactions typically proceed via an SN2 mechanism, leading to the formation of quaternary ammonium (B1175870) salts. The choice of the alkylating agent can introduce a wide range of substituents, from simple alkyl chains to more complex functional groups.

Similarly, N-acylation can be carried out using acyl chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide linkage, which can alter the electronic properties and steric bulk around the nitrogen atom. These modifications can influence the compound's binding affinity to biological targets. The general conditions for N-alkylation of heterocyclic amines often involve a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) fabad.org.tr.

Reaction TypeReagentsFunctional Group Introduced
N-AlkylationAlkyl halides (e.g., CH₃I, C₂H₅Br)Alkyl group
N-AcylationAcyl chlorides (e.g., CH₃COCl), AnhydridesAcyl group

The basic nature of the piperidine nitrogen allows for the formation of acid addition salts. Treatment of this compound with inorganic or organic acids can lead to the formation of the corresponding salts, such as hydrochlorides, hydrobromides, or tosylates googleapis.comgoogle.com. Salt formation is a common strategy employed in pharmaceutical chemistry to improve the aqueous solubility and bioavailability of drug candidates mdpi.comnih.gov. The formation of a salt is often confirmed by spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which would show characteristic shifts in the signals corresponding to the protonated amine mdpi.com. The pKa difference between the base (piperidine) and the acid is a key factor in predicting salt formation nih.gov.

Acid UsedResulting SaltPotential Benefit
Hydrochloric acidHydrochloride saltImproved water solubility
Sulfuric acidSulfate saltCrystalline solid formation
p-Toluenesulfonic acidTosylate saltModified physicochemical properties

Synthetic Transformations for Analog Development

The development of analogs of this compound can be achieved through various synthetic transformations aimed at introducing new functionalities or creating hybrid molecules. The benzophenone scaffold is a versatile platform found in many biologically active compounds researchgate.netnih.gov.

The aromatic rings of the benzophenone core are amenable to electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new groups. For instance, further halogenation, nitration, or Friedel-Crafts reactions could introduce additional functionalities. The bromine atom on the 3'-position can also serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new aryl, alkyl, or amino groups. The synthesis of various benzophenone analogs often involves multi-step reaction sequences to build the desired molecular complexity nih.govnih.govmdpi.commdpi.com.

Scaffold hybridization involves combining the structural features of this compound with other pharmacophores to create hybrid molecules with potentially novel or enhanced biological activities nih.govacs.org. This strategy aims to leverage the beneficial properties of each constituent scaffold. For example, the benzophenone moiety could be linked to other heterocyclic systems known for their therapeutic effects. The piperidine ring also offers a point of attachment for incorporating other molecular fragments. Such hybridization can lead to the discovery of ligands with unique pharmacological profiles nih.govacs.org. The synthesis of such hybrids often involves coupling reactions that link the different molecular scaffolds researchgate.net.

Conclusion and Future Research Directions

Summary of Key Research Findings

A thorough search of scientific databases indicates a lack of specific research findings for 3'-Bromo-2-piperidinomethyl benzophenone (B1666685). Research in the broader field of benzophenone derivatives, however, is extensive. Studies on analogous compounds have revealed a wide array of biological activities, including but not limited to, anti-inflammatory, anticancer, and antiviral properties. For instance, various substituted benzophenones have been investigated for their potential as inhibitors of enzymes such as p38α MAP kinase and as modulators of inflammatory pathways by inhibiting TNF-α and IL-6. nih.gov The introduction of a piperidine (B6355638) moiety, in particular, is a common strategy in medicinal chemistry to enhance solubility and bioavailability, and to introduce basic nitrogen that can interact with biological targets. researchgate.net

Identification of Research Gaps

The most significant research gap is the complete lack of published data on 3'-Bromo-2-piperidinomethyl benzophenone. There is no available information regarding its synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), or its physical and chemical properties. Furthermore, its biological activity profile remains entirely unexplored. Key unanswered questions include:

What are the most efficient synthetic routes to produce this compound?

What are its fundamental physicochemical properties (e.g., melting point, solubility, stability)?

Does it possess any significant biological activity (e.g., anticancer, anti-inflammatory, antimicrobial, CNS activity)?

What is its mechanism of action if it is biologically active?

What is its safety and toxicity profile?

Potential for Further Analog Design and Synthesis

The scaffold of this compound offers numerous opportunities for the design and synthesis of new analogs. Future synthetic efforts could explore:

Variation of the Bromine Substituent: The bromine atom on the 3'-position could be replaced with other halogens (Cl, F, I) or with electron-donating or electron-withdrawing groups to probe structure-activity relationships (SAR).

Modification of the Piperidine Ring: The piperidine ring could be substituted at various positions or replaced with other heterocyclic systems like morpholine (B109124) or piperazine (B1678402) to modulate pharmacokinetic properties and target interactions.

Alterations to the Benzophenone Core: The substitution pattern on both phenyl rings of the benzophenone core could be varied to optimize biological activity.

A hypothetical synthetic approach to this compound could involve a multi-step process, potentially starting from 2-methyl-3'-bromobenzophenone, followed by benzylic bromination and subsequent nucleophilic substitution with piperidine.

Advanced Mechanistic Investigations

Should this compound be found to possess significant biological activity, a number of advanced mechanistic investigations would be warranted. These could include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets of the compound.

Enzyme Inhibition Assays: If the compound is found to inhibit a particular enzyme, detailed kinetic studies could be performed to determine the mode of inhibition.

Cell-Based Assays: Investigating the effects of the compound on cellular signaling pathways, cell cycle progression, and apoptosis.

In Vivo Studies: Should in vitro studies show promise, animal models could be used to evaluate the compound's efficacy and to understand its in vivo mechanism of action.

Exploration of Novel Biological Targets and Applications

The structural motifs present in this compound suggest several potential biological targets. The benzophenone scaffold is a known photophore and has been incorporated into photoaffinity probes to study protein-ligand interactions. The piperidine moiety is present in numerous FDA-approved drugs and is known to interact with a variety of receptors and enzymes in the central nervous system and other tissues. enamine.net

Based on the activities of related compounds, future research could explore the potential of this compound and its analogs as:

Anticancer Agents: Many benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.gov

Anti-inflammatory Agents: The benzophenone scaffold is present in compounds that inhibit key inflammatory mediators. nih.gov

Antiviral Agents: Certain benzophenone derivatives have shown activity against viruses such as HIV. nih.gov

CNS-active Agents: The piperidine ring is a common feature in drugs targeting the central nervous system.

Prospects for Materials Science and Other Non-Biological Applications

Beyond biological applications, the benzophenone core of this compound suggests potential uses in materials science. Benzophenone itself is a widely used photoinitiator in polymer chemistry due to its ability to absorb UV light and generate reactive radical species. The bromine atom could also serve as a handle for further functionalization or for incorporation into halogen-bonded materials. Potential non-biological applications to be explored could include:

Photoinitiators: Investigating its efficiency in initiating polymerization reactions.

Organic Light-Emitting Diodes (OLEDs): The aromatic structure could be functionalized to create materials with interesting photophysical properties.

Sensors: The compound could be modified to act as a fluorescent or colorimetric sensor for specific analytes.

Q & A

Q. What precautions are critical when handling this compound in photochemical studies?

  • Methodological Answer : Use UV-blocking glassware and PPE (gloves, goggles) due to benzophenone’s photoinitiator properties. Work under inert atmospheres (N₂/Ar) to prevent radical side reactions. Store in amber vials at –20°C to minimize degradation. Monitor for skin absorption using Franz diffusion cells in toxicity assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.